Azepan-3-amine
Overview
Description
Azepan-3-amine is a secondary amine that is part of the azepine family of compounds, which are characterized by a seven-membered heterocyclic ring structure containing nitrogen. The azepine ring can adopt various conformations and can be functionalized to produce a wide range of derivatives with diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of azepine derivatives can be achieved through various methods. One approach involves the atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation, which proceeds with high atropodiastereoselectivity due to strain effects induced by the trigonalisation of the nitrogen atom . Another method for azepine ring formation is through ene reactions of 3-(alk-2-enyl)amino-2-cyanoacrolein derivatives with primary amines, which proceed stereoselectively via an intramolecular ene reaction of the imine derivatives . Additionally, a versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines has been described, starting from a 5-allyl-4,6-dichloropyrimidine and involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization .
Molecular Structure Analysis
The molecular structure of azepine derivatives can vary significantly depending on the substituents and the type of reactions they undergo. For instance, in the case of benzo[b]pyrimido[5,4-f]azepines, the azepine ring adopts a boat conformation, with variations in the configuration at the stereogenic center depending on the specific compound . Natural bond orbital (NBO) calculations can provide insights into the structural and reactivity behavior of azepine compounds .
Chemical Reactions Analysis
Azepine derivatives can participate in a variety of chemical reactions. For example, 2-dialkylamino-3H-azepines can react with oxidants and electrophiles to afford a range of products, including 2-aminoazepines, quinazolinoazepine, and 2-methylene-1,2-dihydro-3H-azepines. These compounds can further undergo transformations, such as conversion to azepine-3-one arylhydrazones or dihydro-azadithiasesquifulvalene, depending on the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives can be influenced by their conformational flexibility and the nature of their substituents. Thermochemical studies have provided insights into the conformational energetics of azepan and its derivatives, revealing several low-energy conformers and enabling the determination of gas-phase standard enthalpy of formation. Experimental data from combustion calorimetry and Calvet microcalorimetry have been used to derive enthalpic parameters and establish an increments scheme for predicting the gas-phase enthalpy of formation of cyclic/acyclic hydrocarbons and amines .
Scientific Research Applications
Azepanium Ionic Liquids
Azepane has been utilized to create a new family of room temperature ionic liquids. These transformations are significant for mitigating disposal issues in the polyamide industry. The synthesis involves reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, followed by quaternisation to yield quaternary azepanium salts. These salts exhibit a wide range of physical properties and have shown promise as electrolytes due to their wide electrochemical windows, making them safer alternatives to volatile organic compounds (Belhocine et al., 2011).
Conformational Energetics of Azepan
A study focused on the thermochemical analysis of azepan and azepan-1-ylacetonitrile, exploring their conformational forms and energy barriers. Computational and experimental approaches were used to determine their gas-phase standard enthalpy of formation. This research aids in understanding the structural and reactivity behavior of such compounds, contributing to broader knowledge in cyclic/acyclic hydrocarbons and amines (Freitas et al., 2014).
Enantioselective Amine α-Functionalization
The study reported the development of a Pd(II)-catalyzed enantioselective α-C–H coupling of various amines, including azepanes. This process is crucial for functionalizing the α-methylene C–H bonds of N-heterocycles, especially in drug discovery. The research highlights the utility of chiral phosphoric acids in achieving high enantioselectivity and exclusive regioselectivity (Jain et al., 2016).
Azepane-Based Motifs in Drug Discovery
Azepane-based compounds exhibit diverse pharmacological properties, making them attractive for discovering new therapeutic agents. Over 20 azepane-based drugs have been FDA-approved for treating various diseases. This review discusses the structure-activity relationship and molecular docking studies of azepane derivatives, providing insights for future drug development (Zha et al., 2019).
Tantalum Catalyzed Hydroaminoalkylation
This research demonstrated the use of tantalum catalysis for direct alkylation of secondary amines, including azepane. The process allows for the synthesis of α- and β-alkylated N-heterocycles with excellent regio- and diastereoselectivity. It presents a new route for synthesizing various N-heterocycles, which are significant in pharmaceutical and material chemistry (Payne et al., 2013).
Future Directions
properties
IUPAC Name |
azepan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373374 | |
Record name | Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-3-amine | |
CAS RN |
69154-03-6 | |
Record name | Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69154-03-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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